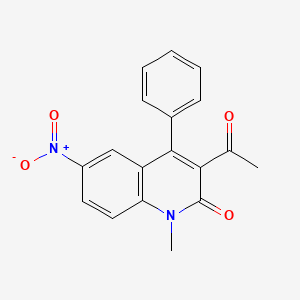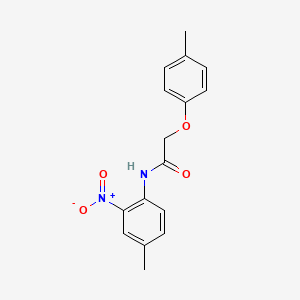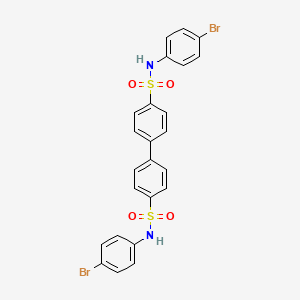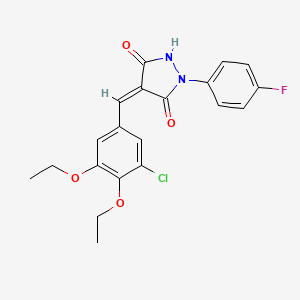
3-acetyl-1-methyl-6-nitro-4-phenyl-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-acetyl-1-methyl-6-nitro-4-phenyl-2(1H)-quinolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AMNPQ and has a molecular weight of 338.34 g/mol. The molecular formula for AMNPQ is C20H14N2O4.
作用機序
The mechanism of action of AMNPQ is not fully understood. However, studies have shown that the compound interacts with various cellular components such as DNA, proteins, and enzymes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
Studies have shown that AMNPQ exhibits anti-inflammatory, analgesic, and antioxidant properties. The compound has also been shown to inhibit the growth of cancer cells in vitro. In addition, AMNPQ has been shown to exhibit fluorescent properties, making it a potential probe for the detection of metal ions.
実験室実験の利点と制限
The advantages of using AMNPQ in lab experiments include its unique optical and electronic properties, which make it a potential candidate for various applications such as OLEDs and fluorescent probes. The compound is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, the limitations of using AMNPQ in lab experiments include its potential toxicity and limited solubility in water. The compound may also exhibit unwanted side effects, making it important to use caution when handling and using the compound in experiments.
将来の方向性
There are several future directions for research on AMNPQ. One potential direction is to further investigate the compound's anti-inflammatory, analgesic, and antioxidant properties and its potential use as a therapeutic agent for various diseases. Another potential direction is to explore the compound's fluorescent properties and its potential use as a probe for the detection of metal ions in biological and environmental samples.
In addition, future research could focus on improving the synthesis and purification methods for AMNPQ to increase its yield and purity. Finally, studies could investigate the potential use of AMNPQ in the fabrication of OLEDs and other electronic devices.
合成法
The synthesis of AMNPQ involves the reaction between 2-amino-4-phenylquinoline and acetylacetone in the presence of nitric acid. This reaction leads to the formation of AMNPQ, which is then purified through recrystallization. The purity of the synthesized compound is determined through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
AMNPQ has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, AMNPQ has been studied for its anti-inflammatory, analgesic, and antioxidant properties. The compound has also shown promising results in inhibiting the growth of cancer cells in vitro.
In material science, AMNPQ has been studied for its potential use as a fluorescent probe for the detection of metal ions. The compound has also been studied for its use in the fabrication of organic light-emitting diodes (OLEDs) due to its unique optical and electronic properties.
特性
IUPAC Name |
3-acetyl-1-methyl-6-nitro-4-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-11(21)16-17(12-6-4-3-5-7-12)14-10-13(20(23)24)8-9-15(14)19(2)18(16)22/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPRPKZYTWKQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-1-methyl-6-nitro-4-phenylquinolin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-amino-3-(2-thienyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5182223.png)

![4-{[6-chloro-3-(ethoxycarbonyl)-8-methyl-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B5182239.png)


![(3aS*,6aR*)-5-(2-amino-6-methyl-4-pyrimidinyl)-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5182266.png)
![2-[1-(3-nitrobenzyl)-2-piperidinyl]ethanol](/img/structure/B5182279.png)
![1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5182285.png)
![5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-1-naphthamide](/img/structure/B5182287.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine](/img/structure/B5182293.png)



![4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B5182342.png)